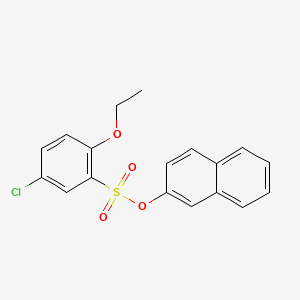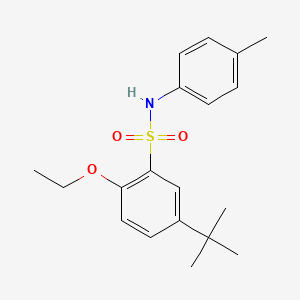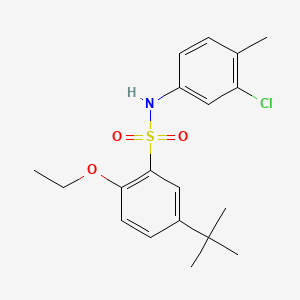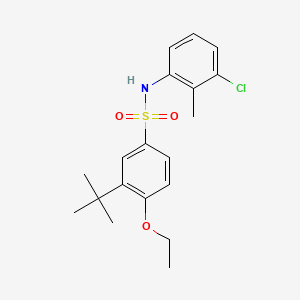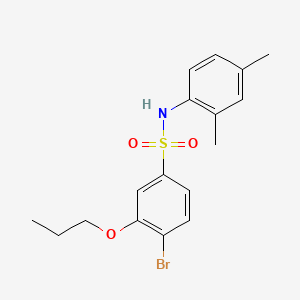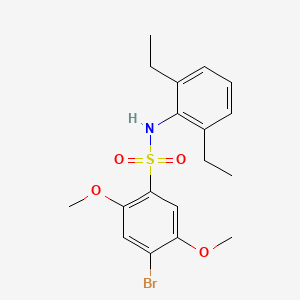
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide, also known as BFPBS, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. BFPBS has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide inhibits carbonic anhydrase IX (CA IX), which is a transmembrane protein that regulates the pH of the extracellular environment in cancer cells. CA IX is overexpressed in many types of cancer cells and plays a crucial role in tumor growth and survival. 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide binds to the active site of CA IX, inhibiting its activity and leading to a decrease in extracellular pH. This decrease in pH leads to a decrease in tumor cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide has been found to exhibit several biochemical and physiological effects. In addition to its anticancer activity, 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide has been found to exhibit anti-inflammatory and analgesic effects. 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide has also been found to inhibit the activity of carbonic anhydrase XII, which is overexpressed in hypoxic tumors and plays a crucial role in tumor growth and survival.
Advantages and Limitations for Lab Experiments
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide has several advantages for use in lab experiments. It is easy to synthesize, has good solubility in water, and exhibits high purity. However, 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide has some limitations, including its low stability in acidic environments and its potential for degradation in the presence of light.
Future Directions
There are several future directions for the use of 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide in scientific research. One potential area of interest is its use as a potential therapeutic agent for the treatment of various types of cancer. 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide could also be used in combination with other anticancer agents to enhance their efficacy. Additionally, 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide could be used to develop diagnostic tools for the detection of cancer cells that overexpress CA IX. Finally, further studies are needed to investigate the potential of 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide in the treatment of other diseases such as arthritis and glaucoma.
Conclusion
In conclusion, 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide is a promising compound that has gained significant attention in the field of scientific research. Its synthesis method is straightforward, and it exhibits several biochemical and physiological effects. 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Further studies are needed to investigate the potential of 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide in the treatment of various types of cancer and other diseases.
Synthesis Methods
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide can be synthesized using several methods, including the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with 2-fluoroaniline followed by the addition of sodium sulfamide. Both methods yield 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide in good yields and high purity.
Scientific Research Applications
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. The mechanism of action of 4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide involves the inhibition of carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a crucial role in tumor growth and survival.
properties
IUPAC Name |
4-bromo-N-(2-fluorophenyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO3S/c1-2-9-21-15-10-11(7-8-12(15)16)22(19,20)18-14-6-4-3-5-13(14)17/h3-8,10,18H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGORFZAEODVEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-fluorophenyl)-3-propoxybenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

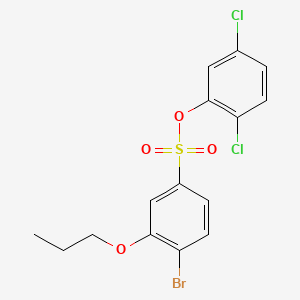


![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)
